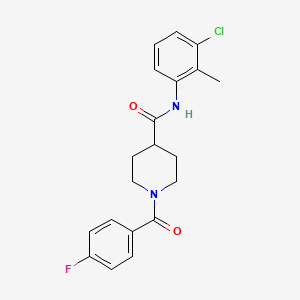![molecular formula C24H32ClNO3 B5236614 {4-(2-chlorobenzyl)-1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-piperidinyl}methanol](/img/structure/B5236614.png)
{4-(2-chlorobenzyl)-1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-piperidinyl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{4-(2-chlorobenzyl)-1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-piperidinyl}methanol is a chemical compound that has shown promising results in scientific research. It is a piperidine derivative that has been synthesized using various methods.
作用機序
The exact mechanism of action of {4-(2-chlorobenzyl)-1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-piperidinyl}methanol is not fully understood. However, it is believed to work by binding to specific receptors in the brain and central nervous system. This binding leads to the activation of certain signaling pathways, which ultimately result in the desired effect.
Biochemical and Physiological Effects:
{4-(2-chlorobenzyl)-1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-piperidinyl}methanol has been shown to have various biochemical and physiological effects. It has been shown to have analgesic and anesthetic properties, as well as anti-inflammatory effects. It has also been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
The advantages of using {4-(2-chlorobenzyl)-1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-piperidinyl}methanol in lab experiments include its high potency and selectivity. It is also relatively easy to synthesize and purify. However, the limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of {4-(2-chlorobenzyl)-1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-piperidinyl}methanol. One direction is to further study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its potential use as an analgesic and anesthetic agent. Further research is also needed to fully understand its mechanism of action and potential side effects.
Conclusion:
In conclusion, {4-(2-chlorobenzyl)-1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-piperidinyl}methanol is a promising compound that has shown potential in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential uses and limitations.
合成法
The synthesis of {4-(2-chlorobenzyl)-1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-piperidinyl}methanol has been done using various methods. One of the most commonly used methods is the condensation reaction between 4-(2-chlorobenzyl)-1-piperidinecarboxaldehyde and 3-(ethoxymethyl)-4-methoxybenzylamine. This reaction is carried out in the presence of a reducing agent and a solvent. The product is then purified using column chromatography.
科学的研究の応用
{4-(2-chlorobenzyl)-1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-piperidinyl}methanol has shown promising results in scientific research. It has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as an analgesic and anesthetic agent.
特性
IUPAC Name |
[4-[(2-chlorophenyl)methyl]-1-[[3-(ethoxymethyl)-4-methoxyphenyl]methyl]piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32ClNO3/c1-3-29-17-21-14-19(8-9-23(21)28-2)16-26-12-10-24(18-27,11-13-26)15-20-6-4-5-7-22(20)25/h4-9,14,27H,3,10-13,15-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJWZEBGCZDIFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=C(C=CC(=C1)CN2CCC(CC2)(CC3=CC=CC=C3Cl)CO)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-(2-Chlorobenzyl)-1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-piperidinyl}methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3'-methoxy-2-biphenylyl)-1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5236545.png)

![N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)sulfonyl]phenylalaninamide](/img/structure/B5236548.png)
![1-[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B5236552.png)
![5-{[(4-methoxy-1-naphthyl)oxy]methyl}-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-3-isoxazolecarboxamide](/img/structure/B5236559.png)
![(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-5-[2-(hydroxymethyl)-4-pyridinyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5236567.png)

![N-[(3-methyl-1H-pyrazol-5-yl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B5236584.png)
![methyl 4-{[(2,5-dichlorophenyl)amino]carbonyl}-2-{[4-(dimethylamino)benzoyl]amino}benzoate](/img/structure/B5236586.png)
![2-phenyl-N-[4-(phenyldiazenyl)phenyl]butanamide](/img/structure/B5236591.png)
![3-bromo-N-{[(4-chlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5236599.png)

![N-[2-(2-biphenylyloxy)ethyl]-2-iodobenzamide](/img/structure/B5236613.png)
![N-[(2-methylphenyl)(phenyl)methyl]urea](/img/structure/B5236619.png)